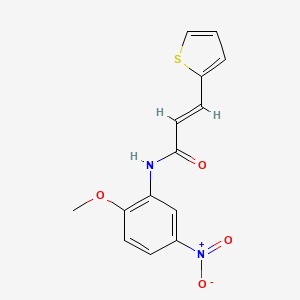
(2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide is an organic compound characterized by the presence of a methoxy group, a nitro group, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide typically involves the Knoevenagel condensation reaction between an aromatic aldehyde and a thiophene derivative. The reaction is carried out in the presence of a base, such as piperidine, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Benzoic acid, 2-[(2-methoxy-5-nitrophenyl)methylene]hydrazide
- Benzoic acid, 4-methoxy-, [(2-nitrophenyl)methylene]hydrazide
- Benzoic acid, acetyl [(2-nitrophenyl)methylene]hydrazide
Uniqueness
(2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
生物活性
(2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from a variety of research studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- IUPAC Name : this compound
- Molecular Formula : C13H12N2O3S
- Molecular Weight : 280.31 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.
- Coupling Reactions : Employing coupling agents to link the nitrophenyl and thiophene moieties.
- Final Amide Formation : Converting the intermediate products into the final amide structure through amidation reactions.
Anticancer Activity
Several studies have evaluated the anticancer properties of related compounds, indicating that modifications in the structure can significantly affect potency. For instance:
- A study on benzo[b]thiophene derivatives showed that structural modifications led to a range of antiproliferative activities, with some derivatives exhibiting IC50 values as low as 0.78 nM against various cancer cell lines .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to inhibit cell cycle progression, leading to apoptosis in cancer cells.
- Targeting Specific Pathways : Research suggests that these compounds may inhibit pathways critical for tumor growth and survival, such as the PI3K/Akt and MAPK pathways.
Case Studies
-
Study on Nitrophenyl Derivatives : A study indicated that nitrophenyl substitutions led to enhanced anticancer activity in certain derivatives, suggesting a potential pathway for further development in this class of compounds .
Compound Structure IC50 (nM) Cell Line Compound A 0.78 MCF7 Compound B 18 HeLa Compound C 5 A549 - Inhibition Studies : Inhibition assays against specific cancer cell lines demonstrated that compounds with similar structures can significantly reduce cell viability at micromolar concentrations .
特性
IUPAC Name |
(E)-N-(2-methoxy-5-nitrophenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-20-13-6-4-10(16(18)19)9-12(13)15-14(17)7-5-11-3-2-8-21-11/h2-9H,1H3,(H,15,17)/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCPCLHYUTUWQI-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













